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Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of
isobutyl anthranilate (also known as isobutyl 2-aminobenzoate), an organic ester widely
utilized in the flavor and fragrance industries. The document is intended for researchers,
scientists, and professionals in drug development and chemical manufacturing. It consolidates
critical data including physicochemical parameters, comprehensive spectroscopic analysis,
established synthesis methodologies, and essential safety protocols. The guide emphasizes
the causal relationships behind experimental choices and provides self-validating protocols to
ensure scientific integrity and reproducibility.

Introduction

Isobutyl anthranilate (CAS No. 7779-77-3) is an aromatic ester recognized for its
characteristic sweet, fruity, and grape-like aroma.[1][2] Structurally, it is the ester formed from
anthranilic acid and isobutyl alcohol.[3][4] Its primary applications are as a flavoring agent in
food products and as a fragrance component in perfumes and cosmetics.[3][5] The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isobutyl anthranilate
and concluded that there is "no safety concern at current levels of intake when used as a
flavouring agent".[5] This guide aims to provide a detailed technical overview of its core
properties, moving beyond basic data to offer insights into its molecular characteristics and the
methodologies used for its analysis.
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Physicochemical Properties

The physical state and solubility of a compound are foundational to its application and

handling. Isobutyl anthranilate is typically a colorless to pale yellow or brown liquid under

standard conditions.[3][5] Its lipophilic nature, a consequence of the isobutyl group and the

benzene ring, renders it insoluble in water but soluble in organic solvents such as ethanol and

oils.[3][5] This solubility profile is critical for its formulation in non-aqueous flavor and fragrance

systems.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isobutyl Anthranilate

Property Value Source(s)

Molecular Formula C11H1sNO2 [315]

Molecular Weight 193.24 g/mol [31[5]

CAS Number 7779-77-3 [3][5]
Colorless to pale yellow/brown

Appearance . [31[5]
liquid

Odor Sweet, fruity, floral, grape-like [11[2][3]

N , 156-157 °C (313-315 °F) at

Boiling Point [51[6]
13.5 mmHg

Density 1.057 - 1.063 g/cm3 [5]

Refractive Index

1.534 - 1.540 (at 20 °C)

[5]17]

Insoluble in water; Soluble in

Solubilit 3][5][8
Y alcohol and oils BIEIE]

Flash Point 100 °C (212 °F) [1][2]

LogP 3.45 - 3.551 (estimated) [1][9]

Molecular Structure and Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b1582101?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://www.benchchem.com/product/b1582101?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
http://www.thegoodscentscompany.com/data/rw1008001.html
https://flavscents.com/library/material/1822087ec5/a
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://websites.umich.edu/~orgolab/ir/irliqprep.html
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/technical/technical_reports/13605/jpo220007.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/publication/235988890_Analysis_Of_Flavor_Compounds_By_GCMS_After_Liquid-Liquid_Extraction_From_Fruit_Juices
https://homework.study.com/explanation/4-describe-the-procedure-for-preparing-a-liquid-sample-for-infrared-examination-5-although-ir-spectra-of-solids-are-most-commonly-run-as-kbr-pellets-they-are-sometimes-run-as-solutions-even-though.html
http://www.thegoodscentscompany.com/data/rw1008001.html
https://flavscents.com/library/material/1822087ec5/a
http://www.thegoodscentscompany.com/data/rw1008001.html
https://www.youtube.com/watch?v=3brAzeI-r_Y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The structural elucidation of isobutyl anthranilate is definitively achieved through a
combination of spectroscopic techniques. Each method provides unique information about the
molecule's connectivity and chemical environment.

Figure 1: Chemical structure of isobutyl anthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the
molecule.

e 1H NMR Spectroscopy: The proton NMR spectrum of isobutyl anthranilate will exhibit
characteristic signals corresponding to the aromatic protons of the anthranilate ring and the
aliphatic protons of the isobutyl group.

o Aromatic Protons (6 6.5-8.0 ppm): The protons on the benzene ring will appear in the
downfield region, split into complex multiplets due to their differing chemical environments
and coupling with each other. The electron-donating amino group (-NHz) and the electron-
withdrawing ester group (-COO-) influence their precise chemical shifts.

o Amino Protons (variable): The two protons of the primary amine will typically appear as a
broad singlet. Its chemical shift is highly dependent on solvent and concentration.

o Isobutyl Protons (6 0.9-4.2 ppm):
= The two equivalent methyl groups (-CHs) will appear as a doublet around & 0.9-1.0 ppm.
» The methine proton (-CH) will be a multiplet (septet or nonet) around 6 1.9-2.1 ppm.

» The methylene protons (-OCHz-) adjacent to the ester oxygen are deshielded and will
appear as a doublet around & 3.9-4.2 ppm.[10]

e 13C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and
type of carbon atoms.

o Carbonyl Carbon (& ~168 ppm): The ester carbonyl carbon is significantly deshielded and
appears far downfield.
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o Aromatic Carbons (6 110-150 ppm): Six distinct signals are expected for the benzene ring
carbons. The carbon attached to the amino group and the carbon attached to the ester
group will have characteristic shifts due to the electronic effects of these substituents.

o Aliphatic Carbons (d 19-71 ppm): The four carbons of the isobutyl group will be observed
in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key
diagnostic absorptions for isobutyl anthranilate are:

e N-H Stretching (3300-3500 cm~1): Two distinct sharp peaks in this region are characteristic
of a primary amine (-NH-2).

e C-H Stretching (2850-3000 cm™1): Absorptions corresponding to the sp3 hybridized C-H
bonds of the isobutyl group and the sp? hybridized C-H bonds of the aromatic ring.

e C=0 Stretching (1680-1730 cm~1): A strong, sharp absorption peak characteristic of the
ester carbonyl group.[10] Conjugation with the aromatic ring shifts this peak to a slightly
lower wavenumber compared to a simple aliphatic ester.

e C-O Stretching (1100-1300 cm~1): A strong absorption corresponding to the stretching of the
C-O single bond of the ester.[10]

e Aromatic C=C Bending (1450-1600 cm~1): Several peaks in this region are indicative of the
benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which aids in its identification.

» Molecular lon Peak (M*): The molecular ion peak will be observed at a mass-to-charge ratio
(m/z) corresponding to the molecular weight of isobutyl anthranilate (193.24).[5][11]

o Key Fragmentation Patterns: Electron impact (El) ionization typically leads to characteristic
fragmentation. Common fragments and their m/z values include:
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o m/z 137: Loss of the isobutoxy radical (*OCH2(CH(CHs)z2)).

o m/z 120: Loss of the isobutyl group followed by rearrangement, corresponding to the
anthranilic acid fragment.[11]

o m/z 119: A prominent peak resulting from the loss of the isobutoxycarbonyl group.[11]

o m/z 92: A fragment corresponding to the benzyne radical cation.[11]
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Figure 2: Workflow for the spectroscopic analysis of isobutyl anthranilate.

Synthesis Methodology

The most common and industrially viable method for the synthesis of isobutyl anthranilate is
through the Fischer esterification of anthranilic acid with isobutyl alcohol.[3]

Reaction: Anthranilic Acid + Isobutyl Alcohol = Isobutyl Anthranilate + Water

This is an equilibrium reaction, and to drive it towards the product side, an acid catalyst is
employed, and typically, the water produced is removed.

Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis.
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e Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-
Stark apparatus connected to a reflux condenser, combine anthranilic acid (1.0 eq), isobutyl
alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of a strong
acid (e.qg., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq).

e Reaction Setup: The use of a Dean-Stark trap is a critical choice to sequester the water
formed during the reaction, thereby shifting the equilibrium towards the formation of the ester
and maximizing the yield.

o Reflux: Heat the reaction mixture to reflux. The azeotrope of isobutyl alcohol and water will
distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and
collect in the bottom of the trap, while the lighter isobutyl alcohol will overflow and return to
the reaction flask.

e Monitoring: Monitor the progress of the reaction by observing the amount of water collected
in the trap or by thin-layer chromatography (TLC). The reaction is typically complete when no
more water is collected.

o Work-up:
o Cool the reaction mixture to room temperature.

o Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate
solution. This step is crucial to prevent hydrolysis of the ester during purification.

o Wash with brine to remove any remaining water-soluble impurities.

o Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium
sulfate).

 Purification: Remove the excess isobutyl alcohol under reduced pressure using a rotary
evaporator. The crude product can then be purified by vacuum distillation to yield pure
isobutyl anthranilate.

Alternative synthetic routes include the reaction of isatoic anhydride with aluminum isobutoxide
in an isobutyl alcohol solution.[11]
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Safety and Handling

While generally recognized as safe (GRAS) for its use as a flavoring agent, proper laboratory
and industrial hygiene practices should always be followed when handling isobutyl
anthranilate.[5]

e Hazards: May cause skin and serious eye irritation. It may also cause an allergic skin
reaction. It is harmful if swallowed.[12]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[12]

» Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Take precautionary
measures against static discharge.[12]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is
sensitive to air and light.[6][11]

» Disposal: Dispose of contents and container in accordance with local, regional, national, and
international regulations.[12]

Conclusion

Isobutyl anthranilate is a commercially significant aromatic ester with well-defined physical
and chemical properties. Its characterization is reliably achieved through a suite of standard
spectroscopic techniques, including NMR, IR, and mass spectrometry. The synthesis is
straightforward, primarily relying on the principles of Fischer esterification, with established
protocols for high-yield production. Adherence to appropriate safety and handling procedures is
essential to mitigate any potential hazards. This guide provides a comprehensive foundation for
professionals working with this compound, enabling its effective and safe application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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